molecular formula C14H11ClO2 B1595980 2-[(4-Chlorobenzyl)oxy]benzaldehyde CAS No. 52803-59-5

2-[(4-Chlorobenzyl)oxy]benzaldehyde

Cat. No. B1595980
Key on ui cas rn: 52803-59-5
M. Wt: 246.69 g/mol
InChI Key: AKOPNWAGXMASTH-UHFFFAOYSA-N
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Patent
US05466661

Procedure details

Potassium carbonate (33.17 g) and DMF (180 ml) were added to salicylaldehyde (24.42 g), and the mixture was stirred at room temperature for 10 minutes. Then a mixture of 4-chlorobenzyl chloride (33.82 g) and DMF (20 ml) was added at room temperature over 15 minutes, and the mixture was stirred at 60° C. for 3 hours. After completion of the reaction, ether (500 ml) was added, and the mixture was washed with water (400 ml) three times, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give crude 2-(4-chlorobenzyloxy)benzaldehyde. The ethanol (200 ml) and hydroxylamine hydrochloride (27.80 g) was added to the crude product, and the mixture was stirred at 80° C. overnight. After completion of the reaction, water (400 ml) was added, and the mixture was extracted with methylene chloride (200 ml) three times, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting crude product was recrystallized from ethyl acetate/n-hexane to give 2-(4-chlorobenzyloxy)benzaldehyde oxime (32.06 g) as colorless crystals. mp. 122.5°-123.5° C.
Quantity
33.17 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
24.42 g
Type
reactant
Reaction Step One
Quantity
33.82 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].CN(C=O)C.[CH:12](=[O:20])[C:13]1[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[OH:15].[Cl:21][C:22]1[CH:29]=[CH:28][C:25]([CH2:26]Cl)=[CH:24][CH:23]=1>CCOCC>[Cl:21][C:22]1[CH:29]=[CH:28][C:25]([CH2:26][O:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[CH:12]=[O:20])=[CH:24][CH:23]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
33.17 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
180 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
24.42 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Step Two
Name
Quantity
33.82 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature over 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was washed with water (400 ml) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(COC2=C(C=O)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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